molecular formula C9H18O B1266409 2-Isopropylcyclohexanol CAS No. 96-07-1

2-Isopropylcyclohexanol

Cat. No. B1266409
CAS RN: 96-07-1
M. Wt: 142.24 g/mol
InChI Key: IXVGVVQGNQZQGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Isopropylcyclohexanol involves various chemical reactions and methods. One notable synthesis approach for cyclohexanol derivatives includes the treatment of cyclohexanone with diazoethane, leading to the production of 5-substituted derivatives, including isopropyl variants, with considerable yields (Marshall & Partridge, 1968). Furthermore, continuous-flow biocatalytic processes have been explored for the synthesis of stereoisomers of commercial fragrances involving isopropylcyclohexanol derivatives, highlighting an environmentally friendly and efficient production method (Tentori et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Isopropylcyclohexanol has been elucidated through techniques like X-ray crystallography and NMR spectroscopy. Studies have determined the absolute configurations of cyclohexane derivatives, providing insights into their chiral properties and stereochemistry (Bugno et al., 1997).

Chemical Reactions and Properties

The chemical behavior of 2-Isopropylcyclohexanol derivatives involves various reactions, including oxidation and cyclopropanation. For instance, the oxidation of cyclohexanone by isopropyl nitrite has been investigated, leading to the synthesis of 1,2-cyclohexanedione with notable yields (Wang We, 2014). These reactions showcase the compound's reactivity and potential for further chemical transformations.

Physical Properties Analysis

The physical properties of cyclohexanol derivatives, including those similar to 2-Isopropylcyclohexanol, have been studied to understand their behavior in different conditions. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to investigate these properties, providing data on thermal stability, melting points, and specific heat capacities.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the applications and behavior of 2-Isopropylcyclohexanol in chemical reactions. Studies focusing on the compound's reactivity with sulfides, its potential for isomerization, and its behavior in oxidation reactions contribute to a comprehensive understanding of its chemical nature.

Scientific Research Applications

Perfumery

  • Field : Functional Perfumery
  • Application : 2-Isopropylcyclohexanol, also known as 4-Isopropylcyclohexanol, is used as a fragrance ingredient in applications such as beauty care, soap, laundry care, and household products .
  • Method : The compound is synthesized through a continuous-flow biocatalytic process. This involves the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including 2-Isopropylcyclohexanol, by the stereoselective reduction of the corresponding ketones .
  • Results : The process effectively provides samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .

Chemical Intermediate

  • Field : Organic Chemistry
  • Application : 2-Isopropylcyclohexanol is a chemical intermediate used in the synthesis of other compounds .
  • Method : The specific methods of application or experimental procedures would depend on the compound being synthesized .
  • Results : The outcomes obtained would also depend on the specific synthesis being carried out .

Safety And Hazards

2-Isopropylcyclohexanol is classified as a flammable liquid and vapor, and it is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914701
Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylcyclohexanol

CAS RN

96-07-1
Record name 2-(1-Methylethyl)cyclohexanol
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Record name 2-Isopropylcyclohexan-1-ol
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Record name 2-Isopropylcyclohexanol
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Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Record name 2-isopropylcyclohexan-1-ol
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Synthesis routes and methods

Procedure details

The synthesis was carried out in the same manner as described in Example 1, except that 20.0 g (0.141 mol) of 2-isopropylcyclohexanol (cis:trans=6:4) and 10.1 g (0.141 mol) of 1,2-butyleneoxide were used instead of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 11.1 g (0.192 mol) of propyleneoxide. 6.5 g of 2-isopropylcyclohexanol and 16.6 g of 1-(2-isopropylcyclohexyloxy)-2-butanol (cis:trans=6:4) were obtained in a 55% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclohexanol
Reactant of Route 2
2-Isopropylcyclohexanol
Reactant of Route 3
2-Isopropylcyclohexanol
Reactant of Route 4
2-Isopropylcyclohexanol
Reactant of Route 5
Reactant of Route 5
2-Isopropylcyclohexanol
Reactant of Route 6
2-Isopropylcyclohexanol

Citations

For This Compound
89
Citations
EJ BLANC - 1967 - search.proquest.com
… to isopropylcyclohexenes from the dehydration of cis-2-isopropylcyclohexanol at 250 C. … to isopropylcyclohexenes from the dehydration of trans-2-isopropylcyclohexanol at 300 C. …
Number of citations: 2 search.proquest.com
EJ Blanc, H Pines - The Journal of Organic Chemistry, 1968 - ACS Publications
… conversion into isopropylcyclohexenes from the dehydration of cis-2-isopropylcyclohexanol. … into isopropylcyclohexenes from the dehydration of írans-2-isopropylcyclohexanol. …
Number of citations: 40 pubs.acs.org
GM Henningsen, RA Salomon, KO Yu… - Journal of Toxicology …, 1988 - Taylor & Francis
… 2-lsopropylcyclohexanone, 3-isopropylcyclohexanone, and 4-isopropylcyclohexanone were prepared by the chromic acid oxidation of 2-isopropylcyclohexanol, 3-isopropyl- …
Number of citations: 11 www.tandfonline.com
RD Stolow - Journal of the American Chemical Society, 1964 - ACS Publications
… Therefore, the calculations suggest that the hydroxyl group on the adjacent carbon atom of cis2-isopropylcyclohexanol makes the isopropyl group appear larger than the “normal” 2.1 …
Number of citations: 32 pubs.acs.org
C Paris, P Alexandre - Journal of Chromatographic Science, 1972 - academic.oup.com
… Cis 2-isopropylcyclohexanol Trans 2-isopropylcyclohexanol Cis 3- and trans 4-isopropylcyclohexanol Cis 4- and trans 3-isopropylcyclohexanol Trans p-menthane …
Number of citations: 12 academic.oup.com
EL Eliel, SH Schroeter, TJ Brett, FJ Biros… - Journal of the …, 1966 - ACS Publications
… In the case of 2-ethyl- and 2-isopropylcyclohexanol, there is also involved a steric interaction of certain rotational conformations of the alkyl substituent with the equatorialhydroxyl group …
Number of citations: 105 pubs.acs.org
Y Senda, S Imaizumi - Tetrahedron, 1975 - Elsevier
… Hydrogenation of 2isopropylcyclohexanone over Rhcarbon gave cis 2isopropylcyclohexanol,” which was purilied by recrystahisation from n-hexane. Alternative isomer was prepared …
Number of citations: 37 www.sciencedirect.com
JA Peters, H van Bekkum - Recueil des Travaux Chimiques …, 1971 - Wiley Online Library
Contrary to literature data 1‐isopropylcyclohexanol afforded both 1‐isopropylcyclohexanecarboxylic acid and 2‐cyclohexyl‐2‐methylpropanoic acid upon carboxylation by the method …
Number of citations: 9 onlinelibrary.wiley.com
EL Eliel, FJ Biros - Journal of the American Chemical Society, 1966 - ACS Publications
… From this mixture, gas chromatographically pure trans-2isopropylcyclohexanol was obtained by repeated recrystallization from hexane in 46% recovery, mp 63-64; 3,5-dinitrobenzoate, …
Number of citations: 57 pubs.acs.org
C Djerassi, PA Hart, C Beard - Journal of the American Chemical …, 1964 - ACS Publications
… (raws-2-Isopropylcyclohexanol,11 obtained by lithiumammonia reduction of 2-isopropylcyclohexanone, was transformed into the 3/3-acetoxy-A5-etienate (I), which yielded one …
Number of citations: 31 pubs.acs.org

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